123C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

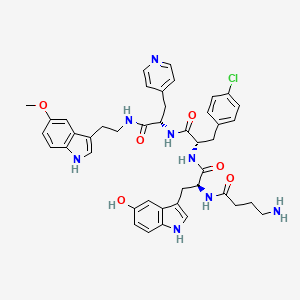

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H47ClN8O6/c1-58-32-9-11-36-34(23-32)28(24-48-36)14-18-47-41(55)37(20-27-12-16-46-17-13-27)51-42(56)38(19-26-4-6-30(44)7-5-26)52-43(57)39(50-40(54)3-2-15-45)21-29-25-49-35-10-8-31(53)22-33(29)35/h4-13,16-17,22-25,37-39,48-49,53H,2-3,14-15,18-21,45H2,1H3,(H,47,55)(H,50,54)(H,51,56)(H,52,57)/t37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCZHZOKZJHOK-IGMOWHQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)[C@H](CC3=CC=NC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@H](CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H47ClN8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034159-30-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034159-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Genesis of a Genome Editor: A Technical Guide to the Discovery and History of the CRISPR-Cas9 System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the CRISPR-Cas9 system has irrevocably altered the landscape of molecular biology, offering a previously unimaginable level of precision and ease in genome editing. This guide provides an in-depth technical exploration of the seminal discoveries that led to the development of this revolutionary tool. We will delve into the foundational research, key experiments, and the scientists who pieced together the puzzle of this bacterial immune system, transforming it into a powerful technology for biological research and therapeutic development.

Early Observations: The Discovery of Clustered Repeats

The story of CRISPR-Cas9 begins not with a flash of insight, but with a series of curious observations of repetitive DNA sequences in prokaryotic genomes.

Initial Sighting in E. coli

In 1987, Yoshizumi Ishino and his team at Osaka University were studying the iap gene in Escherichia coli.[1][2][3] They serendipitously cloned a genomic region containing an unusual arrangement of 29-nucleotide repeats interspersed with non-repetitive sequences, which they termed "spacers".[1][2] The biological significance of these "clustered regularly interspaced short palindromic repeats" remained a mystery.

Characterization and the "CRISPR" Moniker

Throughout the 1990s, Francisco Mojica, a scientist at the University of Alicante, was the first to systematically characterize these repetitive loci in various archaea and bacteria. He recognized that these were a common feature in prokaryotic genomes. In 2002, through correspondence with Ruud Jansen, Mojica coined the acronym CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), which Jansen's group first published.

Unraveling the Function: An Adaptive Immune System

The function of the CRISPR loci and their associated genes (cas) remained enigmatic until the early 2000s. A pivotal breakthrough came from the realization that the spacer sequences were not random.

Spacers as a Memory Bank of Past Infections

In 2005, three independent research groups, led by Francisco Mojica, Christine Pourcel, and Alexander Bolotin, made a groundbreaking discovery. They found that the spacer sequences within the CRISPR arrays matched the DNA of bacteriophages (viruses that infect bacteria) and plasmids. This led to the hypothesis that CRISPR-Cas acts as an adaptive immune system for prokaryotes, incorporating fragments of foreign DNA to recognize and fight off future infections.

Experimental Confirmation of Adaptive Immunity

In 2007, a team of scientists at Danisco, led by Philippe Horvath and Rodolphe Barrangou, provided the first experimental evidence for the role of CRISPR-Cas in adaptive immunity. They demonstrated that Streptococcus thermophilus bacteria could acquire resistance to specific bacteriophages by integrating new spacers derived from the phage genome into their CRISPR loci. This work solidified the understanding of CRISPR-Cas as a prokaryotic defense mechanism.

The Key Player Emerges: The Role of Cas9

With the function of CRISPR loci established, attention turned to the associated cas genes and their protein products.

Identification of the Cas9 Nuclease

In 2005, Alexander Bolotin's group, while studying the CRISPR system of Streptococcus thermophilus, identified a novel set of cas genes, including a large gene encoding a protein they predicted to have nuclease activity. This protein was later named Cas9 .

The Minimal Requirements for Interference

Subsequent research by John van der Oost, Luciano Marraffini, and Erik Sontheimer further elucidated the mechanism of CRISPR-mediated interference. Marraffini and Sontheimer's work in 2008 demonstrated that the CRISPR-Cas system in Staphylococcus epidermidis targets DNA, not RNA. In 2011, Virginijus Šikšnys and his team showed that the CRISPR-Cas9 system from Streptococcus thermophilus could be transferred to E. coli and provide immunity, and importantly, they demonstrated that Cas9 was the only Cas protein required for the interference step in this particular system.

Harnessing the Power: The Birth of a Genome Editing Tool

The final pieces of the puzzle that would transform CRISPR-Cas9 into a revolutionary genome editing tool came together in 2012 through the collaborative work of Emmanuelle Charpentier and Jennifer Doudna.

The Dual-RNA Guide and In Vitro Reconstitution

While studying Streptococcus pyogenes, Charpentier's group discovered a second RNA molecule, the trans-activating CRISPR RNA (tracrRNA) , which is essential for the maturation of the CRISPR RNA (crRNA). In a landmark 2012 paper published in Science, the teams of Charpentier and Doudna demonstrated that the crRNA and tracrRNA form a dual-RNA complex that guides the Cas9 protein to its target DNA. They also showed that this system could be simplified by fusing the crRNA and tracrRNA into a single-guide RNA (sgRNA), creating a programmable two-component system (Cas9 and sgRNA) that could cleave a specific DNA sequence in a test tube.

CRISPR-Cas9 for Genome Editing in Mammalian Cells

Hot on the heels of the in vitro work, in early 2013, two independent research groups, one led by Feng Zhang at the Broad Institute and the other by George Church at Harvard Medical School, published back-to-back papers in Science demonstrating the use of the CRISPR-Cas9 system for targeted genome editing in mammalian cells. These studies showed that the system could be programmed to introduce precise double-strand breaks at specific genomic loci in human and mouse cells, which are then repaired by the cell's natural DNA repair mechanisms, leading to gene knockouts or, with the introduction of a donor template, precise gene insertions or modifications.

Quantitative Data Summary

The following tables summarize key quantitative data from early, pivotal studies on the CRISPR-Cas9 system.

Table 1: On-Target Cleavage Efficiency of Early CRISPR-Cas9 Systems in Mammalian Cells

| Study (Year) | Cell Line | Target Gene | Cleavage Efficiency (%) | Method of Detection |

| Cong et al. (2013) | Human (HEK293T) | EMX1 | 10.3 - 25.4 | SURVEYOR assay |

| Cong et al. (2013) | Mouse (Neuro-2a) | Th | 2.5 - 8.1 | SURVEYOR assay |

| Mali et al. (2013) | Human (HEK293T) | AAVS1 | 10 - 25 | GFP restoration assay |

| Mali et al. (2013) | Human (K562) | AAVS1 | 8 - 13 | GFP restoration assay |

| Mali et al. (2013) | Human (iPSCs) | AAVS1 | 2 - 4 | GFP restoration assay |

Table 2: Off-Target Analysis of Early CRISPR-Cas9 Systems

| Study (Year) | Cell Line | Number of Predicted Off-Target Sites Analyzed | Confirmed Off-Target Sites | Off-Target Mutation Frequency (%) |

| Fu et al. (2013) | Human (HEK293T) | 12 | 7 | 0.1 - 5.1 |

| Hsu et al. (2013) | Human (HEK293T) | 21 | 10 | 0.1 - 6.5 |

| Pattanayak et al. (2013) | Human (U2OS) | 10 | 5 | 0.5 - 13.2 |

Table 3: Common Protospacer Adjacent Motif (PAM) Sequences for Cas9 Orthologs

| Cas9 Ortholog | Origin | PAM Sequence (5' -> 3') |

| Streptococcus pyogenes (SpCas9) | Bacteria | NGG |

| Staphylococcus aureus (SaCas9) | Bacteria | NNGRRT |

| Neisseria meningitidis (NmCas9) | Bacteria | NNNNGATT |

| Streptococcus thermophilus (St1Cas9) | Bacteria | NNAGAAW |

| Campylobacter jejuni (CjCas9) | Bacteria | NNNNRYAC |

Key Experimental Protocols

This section provides detailed methodologies for some of the key experiments that were instrumental in the discovery and development of the CRISPR-Cas9 system.

Experiment 1: In Vitro Reconstitution of Cas9-mediated DNA Cleavage (Jinek et al., 2012)

Objective: To demonstrate that the Cas9 protein, guided by crRNA and tracrRNA, can cleave a target DNA sequence in a test tube.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding S. pyogenes Cas9 was cloned into an expression vector with a C-terminal His6-tag.

-

The plasmid was transformed into E. coli BL21(DE3) cells.

-

Protein expression was induced with IPTG at 18°C overnight.

-

Cells were harvested, lysed by sonication, and the lysate was clarified by centrifugation.

-

Cas9 protein was purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

-

-

RNA Preparation:

-

crRNAs and tracrRNA were produced by in vitro transcription using T7 RNA polymerase from PCR-generated DNA templates.

-

RNAs were purified by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

DNA Cleavage Assay:

-

A supercoiled plasmid DNA containing the target protospacer sequence and a PAM was used as the substrate.

-

Purified Cas9 protein (50 nM) was pre-incubated with equimolar amounts of crRNA and tracrRNA (50 nM each) in a reaction buffer (20 mM HEPES pH 7.5, 150 mM KCl, 0.5 mM DTT, 0.1 mM EDTA) for 10 minutes at room temperature to form the ribonucleoprotein (RNP) complex.

-

The plasmid DNA substrate (5 nM) was added to the RNP complex, and the reaction was initiated by the addition of MgCl2 to a final concentration of 10 mM.

-

Reactions were incubated at 37°C for 1 hour.

-

The reaction was stopped by the addition of EDTA and Proteinase K.

-

The cleavage products were analyzed by agarose gel electrophoresis. A successful cleavage event would linearize the supercoiled plasmid, resulting in a distinct band shift on the gel.

-

Experiment 2: CRISPR-Cas9-Mediated Gene Editing in Human Cells (Cong et al., 2013)

Objective: To demonstrate that the CRISPR-Cas9 system can be used to introduce targeted mutations at an endogenous genomic locus in human cells.

Methodology:

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK) 293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Cells were seeded in 24-well plates one day prior to transfection.

-

Plasmids encoding human-codon-optimized S. pyogenes Cas9 and a specific sgRNA targeting the EMX1 locus were co-transfected into the cells using the Lipofectamine 2000 reagent according to the manufacturer's protocol.

-

-

Genomic DNA Extraction and Analysis:

-

48-72 hours post-transfection, genomic DNA was extracted from the cells.

-

The genomic region flanking the target site was amplified by PCR.

-

-

SURVEYOR Nuclease Assay for Mutation Detection:

-

The PCR products were denatured by heating and then slowly re-annealed to form heteroduplexes between wild-type and mutated DNA strands.

-

The re-annealed PCR products were treated with SURVEYOR nuclease (Transgenomic), which specifically cleaves at mismatched DNA base pairs.

-

The digestion products were analyzed by agarose gel electrophoresis. The presence of cleaved DNA fragments of the expected sizes indicated the presence of mutations (insertions or deletions, i.e., indels) at the target locus.

-

The percentage of cleavage was quantified using image analysis software to estimate the gene modification efficiency.

-

Experiment 3: Homology-Directed Repair (HDR) Mediated by CRISPR-Cas9 (Mali et al., 2013)

Objective: To demonstrate that CRISPR-Cas9 can facilitate precise gene editing through homology-directed repair by co-delivering a donor DNA template.

Methodology:

-

Cell Line and Reporter System:

-

A HEK293T cell line was engineered to contain a GFP reporter gene that was inactivated by the insertion of a stop codon and a target sequence from the AAVS1 locus.

-

Restoration of GFP expression could only occur through HDR using a provided donor template.

-

-

Transfection:

-

Cells were co-transfected with a plasmid encoding Cas9, an sgRNA targeting the AAVS1 sequence within the inactive GFP gene, and a single-stranded oligodeoxynucleotide (ssODN) donor template containing the correct GFP sequence.

-

-

Analysis of HDR Efficiency:

-

48-72 hours post-transfection, the percentage of GFP-positive cells was quantified by fluorescence-activated cell sorting (FACS).

-

The frequency of GFP-positive cells directly correlated with the efficiency of HDR-mediated gene correction.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and experimental workflows of the CRISPR-Cas9 system.

Diagram 1: The Three Stages of CRISPR-Cas Immunity

Caption: The three stages of CRISPR-Cas adaptive immunity in bacteria.

Diagram 2: Experimental Workflow for CRISPR-Cas9 Gene Knockout in Mammalian Cells

Caption: A typical experimental workflow for generating a gene knockout.

Diagram 3: Logical Relationship of Key Components in CRISPR-Cas9 System

Caption: The logical relationship of the core components of the CRISPR-Cas9 system.

Conclusion

The journey from the initial observation of peculiar repetitive sequences in the bacterial genome to the development of a versatile and powerful genome editing tool is a testament to the curiosity-driven nature of scientific discovery. The history of CRISPR-Cas9 is a story of international collaboration, independent breakthroughs, and the relentless pursuit of understanding fundamental biological processes. For researchers and drug development professionals, a deep understanding of this history and the underlying molecular mechanisms is crucial for effectively harnessing the full potential of this transformative technology and for pioneering the next generation of genetic medicines.

References

An In-depth Technical Guide to the Core Principles of CRISPR-Cas9 Gene Editing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of the CRISPR-Cas9 gene editing system. It delves into the core mechanism of action, the essential components, and detailed experimental protocols for its application. Furthermore, it addresses critical considerations such as delivery methods, off-target effects, and the application of this technology in drug discovery and development.

The Core Mechanism of CRISPR-Cas9

The CRISPR-Cas9 system, originally derived from a bacterial adaptive immune system, has been repurposed into a powerful tool for precise genome engineering.[1] Its function relies on two key components: the Cas9 nuclease and a single guide RNA (sgRNA).[2][3]

The process begins with the formation of a ribonucleoprotein (RNP) complex, where the Cas9 protein binds to the sgRNA.[4] The sgRNA is a synthetic fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA), which contains a 20-nucleotide sequence complementary to the target DNA, and the trans-activating crRNA (tracrRNA), which serves as a scaffold for Cas9 binding.[5]

This RNP complex then scans the genome for a specific short DNA sequence known as the Protospacer Adjacent Motif (PAM). For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide. The presence of a PAM sequence is essential for Cas9 to bind and subsequently unwind the DNA double helix.

Once the PAM is recognized, the sgRNA's complementary sequence binds to the target DNA strand. This binding induces a conformational change in the Cas9 protein, activating its two nuclease domains: HNH and RuvC. The HNH domain cleaves the DNA strand complementary to the sgRNA, while the RuvC domain cleaves the non-complementary strand. This concerted action results in a double-strand break (DSB) in the DNA, typically 3-4 nucleotides upstream of the PAM sequence.

Following the creation of the DSB, the cell's natural DNA repair mechanisms are activated. The two primary pathways are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).

-

Non-Homologous End Joining (NHEJ): This is the more active and efficient pathway in most cells. It directly ligates the broken DNA ends without the need for a template. However, this process is error-prone and often results in small random insertions or deletions (indels) at the cleavage site. These indels can disrupt the reading frame of a gene, leading to a functional knockout.

-

Homology-Directed Repair (HDR): This pathway is less efficient but allows for precise edits. It uses a homologous DNA template to repair the break. By providing an exogenous donor template containing a desired sequence flanked by homology arms that match the sequences surrounding the DSB, researchers can introduce specific genetic modifications, such as point mutations, insertions, or gene corrections.

Key Components and Their Functions

The efficacy of CRISPR-Cas9 gene editing is dependent on the proper function and interaction of its core components.

| Component | Description | Function |

| Cas9 Protein | A nuclease (an enzyme that cuts nucleic acids) derived from Streptococcus pyogenes. It has a bilobed structure consisting of a recognition (REC) lobe and a nuclease (NUC) lobe. | Acts as "molecular scissors" to create a double-strand break in the DNA. The REC lobe recognizes and binds the sgRNA, while the NUC lobe, containing the HNH and RuvC domains, performs the cleavage. |

| single guide RNA (sgRNA) | A synthetic RNA molecule of approximately 100 nucleotides. It is a fusion of two natural RNAs: crRNA and tracrRNA. | Guides the Cas9 protein to the specific target DNA sequence. The 20-nucleotide spacer sequence at the 5' end is complementary to the target, ensuring specificity. |

| Protospacer Adjacent Motif (PAM) | A short DNA sequence (2-6 base pairs) immediately following the target sequence on the non-target strand. For SpCas9, the canonical PAM is 5'-NGG-3'. | Acts as a binding signal for the Cas9 protein. It is required for Cas9 to initiate binding and cleavage, and it distinguishes the target DNA from the bacterial host's own CRISPR locus. |

Experimental Protocols

sgRNA Design

Effective sgRNA design is critical for high on-target efficiency and minimizing off-target effects.

Methodology:

-

Identify Target Region: Define the genomic locus to be edited. For gene knockouts, target early exons to maximize the likelihood of creating a non-functional protein. For precise edits via HDR, the cut site should be as close as possible to the desired modification site.

-

Locate PAM Sequences: Scan the target region for the appropriate PAM sequence (e.g., NGG for SpCas9).

-

Select Protospacer Sequence: The 20 nucleotides immediately upstream of the PAM sequence will serve as the protospacer for the sgRNA.

-

Utilize Design Tools: Employ web-based tools such as Synthego's CRISPR Design Tool or IDT's gRNA design tool. These tools predict on-target activity and potential off-target sites by aligning the candidate sgRNA sequence against the entire genome. They provide scores to help select the most specific and efficient sgRNAs.

-

Evaluate Off-Target Risks: The design tools will generate a list of potential off-target sites with a certain number of mismatches. It is crucial to select sgRNAs with the fewest and least likely off-target sites, especially those in other coding regions.

Vector Construction

For plasmid-based delivery, the Cas9 and sgRNA sequences need to be cloned into an expression vector.

Methodology:

-

Vector Selection: Choose an appropriate expression vector. All-in-one vectors containing both the Cas9 and sgRNA expression cassettes are common. Vectors may also include a fluorescent marker (e.g., GFP) for tracking transfection efficiency.

-

Oligo Synthesis and Annealing: Synthesize two complementary DNA oligonucleotides that encode the 20-nucleotide target sequence. These oligos should have overhangs compatible with the linearized vector. Anneal the oligos to form a double-stranded DNA insert.

-

Vector Linearization: Digest the expression vector with a restriction enzyme (e.g., BbsI) that creates compatible ends for the annealed oligo insert.

-

Ligation: Ligate the annealed oligo insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligated plasmid into competent E. coli for amplification.

-

Verification: Isolate plasmid DNA from several bacterial colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Delivery of CRISPR-Cas9 Components

Efficient delivery of the CRISPR-Cas9 components into the target cells is a critical step. There are three main formats for delivery: plasmid DNA, mRNA, and ribonucleoprotein (RNP) complexes.

| Delivery Method | Description | Advantages | Disadvantages |

| Plasmid DNA | A single plasmid or two separate plasmids encoding Cas9 and sgRNA are delivered. | Relatively inexpensive and easy to produce. | Slower to act as transcription and translation must occur. Prolonged expression can increase off-target effects. Risk of integration into the host genome. |

| mRNA | In vitro transcribed mRNA for Cas9 and the sgRNA are delivered. | Faster acting than plasmids as only translation is required. Transient expression reduces off-target effects. | mRNA can be unstable and requires careful handling. |

| Ribonucleoprotein (RNP) | Purified Cas9 protein is pre-complexed with the synthetic sgRNA and the RNP is delivered. | Fastest acting as the complex is ready for immediate function. Transient, leading to lower off-target effects. No risk of genomic integration. | Can be more expensive and requires protein purification and handling. |

Transfection Methodologies:

-

Lipofection: Lipid-based reagents encapsulate the CRISPR components and fuse with the cell membrane to deliver the cargo. This is a common method for cell lines.

-

Electroporation: An electrical pulse creates transient pores in the cell membrane, allowing the entry of CRISPR components. This method is effective for a wide range of cell types, including primary and stem cells.

-

Viral Transduction: Viruses, such as adeno-associated viruses (AAV) and lentiviruses, are engineered to carry the CRISPR-Cas9 system into cells. This is a highly efficient method, particularly for in vivo applications.

Detailed Protocol for Plasmid Transfection in Mammalian Cells (6-well plate):

-

Cell Seeding: 24 hours prior to transfection, seed 1.5 x 10^5 to 2.5 x 10^5 cells per well in 3 mL of antibiotic-free growth medium. Cells should be 40-80% confluent at the time of transfection.

-

Prepare DNA-Transfection Reagent Complex:

-

Solution A: Dilute 1-3 µg of plasmid DNA into 150 µL of a suitable transfection medium (e.g., Opti-MEM).

-

Solution B: Dilute 5-15 µL of a transfection reagent (e.g., Lipofectamine) into 150 µL of the same transfection medium.

-

Add Solution A to Solution B, mix gently, and incubate for 20 minutes at room temperature.

-

-

Transfection: Add the 300 µL complex dropwise to the cells.

-

Incubation: Incubate the cells for 24-72 hours under normal culture conditions.

-

Analysis: After incubation, cells can be harvested for analysis of editing efficiency.

Analysis of On-Target Editing Efficiency

After delivery of the CRISPR-Cas9 components, it is essential to determine the efficiency of on-target editing.

T7 Endonuclease I (T7E1) Assay Protocol:

The T7E1 assay is a common method for detecting indels.

-

Genomic DNA Extraction: Harvest the transfected cells and extract genomic DNA.

-

PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase. The amplicon should be between 400-500 bp.

-

Denaturation and Reannealing: Denature the PCR products by heating to 95°C for 5 minutes, then slowly cool to room temperature to allow for the formation of heteroduplexes between wild-type and indel-containing DNA strands.

-

T7E1 Digestion: Incubate the reannealed PCR products with T7 Endonuclease I for 15 minutes at 37°C. T7E1 will cleave the mismatched DNA in the heteroduplexes.

-

Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments in addition to the original full-length PCR product indicates successful editing.

-

Quantification: The percentage of gene modification can be estimated by measuring the band intensities of the cleaved and uncleaved products.

Sanger Sequencing and TIDE/ICE Analysis:

For a more detailed analysis of the types of indels, the PCR product can be analyzed by Sanger sequencing. The resulting chromatograms can be analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the frequency and spectrum of different indels in the cell population.

Off-Target Effects and Their Detection

A major concern with CRISPR-Cas9 is the potential for off-target mutations, where Cas9 cleaves at unintended genomic sites that are similar to the on-target sequence.

Minimizing Off-Target Effects:

-

Careful sgRNA Design: As discussed, selecting highly specific sgRNAs is the first line of defense.

-

High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1 and eSpCas9, have been developed with reduced off-target activity while maintaining high on-target efficiency.

-

RNP Delivery: Using RNP delivery leads to transient Cas9 activity, reducing the time window for off-target cleavage.

Quantitative Data on High-Fidelity Cas9 Variants:

| Cas9 Variant | Reduction in Off-Target Sites (vs. Wild-Type SpCas9) | On-Target Activity (vs. Wild-Type SpCas9) | Reference |

| evoCas9 | 98.7% | Not dramatically reduced | |

| SpCas9-HF1 | 95.4% | >70% at 18/24 tested sites | |

| eSpCas9 | 94.1% | >70% at 23/24 tested sites |

Methods for Detecting Off-Target Mutations:

-

In Silico Prediction: Computational tools predict potential off-target sites based on sequence homology.

-

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cellular method involves the integration of short, double-stranded oligodeoxynucleotides (dsODNs) into DSBs, which are then amplified and sequenced to identify cleavage sites across the genome.

-

Digenome-seq: This in vitro method treats naked genomic DNA with the Cas9 RNP, followed by whole-genome sequencing to identify cleavage sites.

-

CIRCLE-seq: An in vitro method where genomic DNA is circularized and then treated with the Cas9 RNP. Linearized circles resulting from cleavage are then sequenced.

Applications in Drug Discovery and Development

CRISPR-Cas9 technology is revolutionizing drug discovery and development in several key areas.

-

Target Identification and Validation: Large-scale CRISPR screens, using pooled or arrayed sgRNA libraries, can be used to systematically knock out genes in cell populations to identify those that are essential for disease phenotypes, such as cancer cell survival or drug resistance.

-

Disease Modeling: CRISPR can be used to precisely introduce disease-causing mutations into cell lines and animal models, creating more accurate and relevant models for studying disease mechanisms and testing potential therapeutics.

-

Functional Genomics: By knocking out, activating (CRISPRa), or interfering with (CRISPRi) gene expression, researchers can elucidate the function of genes and their roles in complex biological pathways.

-

Cell-Based Therapies: CRISPR is being used to engineer immune cells, such as T cells, for cancer immunotherapy (e.g., CAR-T cells). It can also be used to correct genetic defects in patient-derived stem cells for ex vivo gene therapy.

References

- 1. CRISPR/Cas9 editing plasmid construction. [bio-protocol.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

- 5. CRISPR/Cas Genome Editing Single Guide RNA (sgRNA) Design using Three Different Web Tool Platforms [arccjournals.com]

The Architect of Specificity: A Technical Guide to the Role of Guide RNA in CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

The revolutionary CRISPR-Cas9 system has opened new frontiers in genome editing, offering unprecedented potential for therapeutic applications. The precision of this powerful tool hinges on the specificity of its guide RNA (gRNA), a short RNA molecule that directs the Cas9 nuclease to a specific genomic locus. This in-depth technical guide explores the critical role of gRNA in determining CRISPR-Cas9 specificity, summarizing key quantitative data, detailing experimental protocols for assessing specificity, and visualizing the underlying mechanisms and workflows.

The Core of Specificity: gRNA Structure and Function

The single guide RNA (sgRNA) is an engineered fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[1] Its structure is intrinsically linked to its function in guiding the Cas9 endonuclease.

-

Spacer Region: A 17-20 nucleotide sequence at the 5' end of the gRNA that is complementary to the target DNA sequence. This region is the primary determinant of targeting specificity.[2]

-

Scaffold Region: A conserved secondary structure, formed by the fusion of crRNA and tracrRNA, that binds to the Cas9 protein. This interaction is essential for the formation of a functional ribonucleoprotein (RNP) complex.[3]

-

Protospacer Adjacent Motif (PAM): While not part of the gRNA itself, the PAM is a short DNA sequence (typically 2-6 base pairs) immediately downstream of the target sequence in the genomic DNA.[4][5] The Cas9 nuclease must first recognize and bind to a PAM site before it can interrogate the adjacent DNA for complementarity with the gRNA's spacer region. The most commonly used Streptococcus pyogenes Cas9 (SpCas9) recognizes the PAM sequence 5'-NGG-3'.

The binding of the gRNA to the target DNA forms an R-loop structure, which activates the nuclease domains of Cas9 to induce a double-strand break (DSB) in the DNA.

The "Seed" Region: A Critical Determinant of Specificity

The ~8-12 nucleotides at the 3' end of the gRNA's spacer region, proximal to the PAM, are known as the "seed" region. Mismatches between the gRNA and the target DNA within this seed region are generally poorly tolerated and can significantly reduce or abolish Cas9 cleavage activity. This makes the seed region a critical factor in preventing off-target effects.

Quantitative Insights into gRNA-Mediated Specificity

The design of the gRNA profoundly impacts both on-target efficiency and off-target cleavage. Several parameters have been quantitatively assessed to optimize gRNA specificity.

Impact of gRNA Length on Specificity

Truncating the spacer region of the gRNA can enhance specificity by reducing the tolerance for mismatches at the 5' end.

| gRNA Spacer Length | On-Target Activity | Off-Target Activity | Reference(s) |

| 20 nt (standard) | High | Variable | |

| 17-18 nt | High | Significantly Reduced | |

| < 17 nt | Reduced | Significantly Reduced |

Table 1: Effect of gRNA spacer length on CRISPR-Cas9 activity. Shorter gRNAs can improve specificity, but excessive truncation can compromise on-target efficiency.

Enhancing Specificity with Chemical Modifications

Introducing chemical modifications into the gRNA backbone can improve stability and reduce off-target effects.

| Chemical Modification | Position in gRNA | Effect on Specificity | On-Target Activity | Reference(s) |

| 2'-O-methyl-3'-phosphonoacetate (MP) | Specific sites in the spacer region | Dramatically reduces off-target cleavage | Maintained | |

| 2'-O-Methyl (2'-OMe) | Termini and internal positions | Increased nuclease resistance, can improve specificity | Generally maintained | |

| Phosphorothioate (PS) | Termini | Increased nuclease resistance | Maintained | |

| 2'-Fluoro (2'-F) | Throughout the gRNA | High compatibility, can improve specificity | Maintained | |

| Locked Nucleic Acid (LNA) | Specific positions in the spacer | Can improve specificity | Can be reduced |

Table 2: Effects of common chemical modifications on gRNA performance. Strategic placement of modifications can significantly enhance specificity while preserving on-target activity.

Visualizing Core Concepts and Workflows

Understanding the intricate processes of CRISPR-Cas9 targeting and experimental validation is facilitated by clear visual representations.

References

- 1. vedtopkar.com [vedtopkar.com]

- 2. Current Bioinformatics Tools to Optimize CRISPR/Cas9 Experiments to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas9 cleavage assay for pre-screening of sgRNAs using nicking triggered isothermal amplification - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. avancebio.com [avancebio.com]

- 5. researchgate.net [researchgate.net]

The Architect of the Genome: A Technical Guide to CRISPR-Cas9 Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

The advent of the CRISPR-Cas9 system has irrevocably transformed the landscape of molecular biology, offering an unprecedented level of precision and ease in genome engineering. This guide provides an in-depth technical overview of the core applications of CRISPR-Cas9, intended for professionals in research and drug development. We will delve into the fundamental mechanisms, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize complex biological processes.

The CRISPR-Cas9 System: A Molecular Scalpel

The CRISPR-Cas9 system, derived from a prokaryotic adaptive immune system, functions as an RNA-guided endonuclease.[1] Its specificity is derived from a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[2][3] The cell's subsequent attempts to repair this DSB are harnessed for genome editing.

Two primary DNA repair pathways are exploited in CRISPR-Cas9 applications:

-

Non-Homologous End Joining (NHEJ): This is the more frequent but error-prone repair mechanism.[4] It often results in small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and subsequent gene knockout.[4]

-

Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to precisely repair the DSB. By supplying an exogenous donor template, researchers can introduce specific nucleotide changes, insert new genetic sequences, or correct mutations.

Core Applications and Quantitative Data

The versatility of the CRISPR-Cas9 system has led to a wide array of applications, each with its own characteristic efficiencies and considerations.

Gene Knockout

Gene knockout, the targeted disruption of a gene, is the most common application of CRISPR-Cas9. It is a powerful tool for studying gene function, creating disease models, and identifying drug targets.

Quantitative Data on Gene Knockout Efficiency:

| Cell Type | Delivery Method | Target Gene | Editing Efficiency (%) | Reference |

| Human Embryonic Kidney (HEK293) | Plasmid Transfection | AAVS1 | 25-50 | |

| Human Induced Pluripotent Stem Cells (hiPSCs) | Ribonucleoprotein (RNP) Electroporation | Various | 60-90 | |

| Mouse Embryonic Fibroblasts (MEFs) | Lentiviral Transduction | mPer2 | ~10-20 (HDR-mediated) | |

| Porcine Fetal Fibroblasts (PFFs) | RNP Electroporation | MSTN | ~30-40 | |

| Grape (Vitis vinifera) | Agrobacterium-mediated | VvPDS | 15-35 |

Note: Editing efficiency can vary significantly based on the specific gRNA sequence, cell type, delivery method, and experimental conditions.

Gene Knock-in

Gene knock-in involves the insertion of a specific DNA sequence at a targeted genomic locus via the HDR pathway. This application is crucial for creating models of genetic diseases with specific mutations, inserting reporter genes (e.g., GFP), or introducing corrective gene sequences.

Quantitative Data on Gene Knock-in (HDR) Efficiency:

| Cell Type | Donor Template | Insert Size | Knock-in Efficiency (%) | Reference |

| Human K562 cells | ssODN | ~50 bp | 5-20 | |

| Mouse Embryonic Stem Cells | Plasmid | ~2 kb | 1-10 | |

| Human T-Cells | AAV Donor | ~1 kb | 20-40 | |

| Zebrafish Embryos | ssODN | ~30 bp | 1-5 |

Note: HDR is generally less efficient than NHEJ and is highly dependent on the cell cycle, with higher efficiencies observed in actively dividing cells.

Transcriptional Regulation: CRISPRi and CRISPRa

By deactivating the nuclease activity of Cas9 (dCas9), the system can be repurposed for transcriptional regulation without altering the underlying DNA sequence.

-

CRISPR interference (CRISPRi): Fusing dCas9 to a transcriptional repressor domain, such as the Krüppel-associated box (KRAB), allows for targeted gene silencing.

-

CRISPR activation (CRISPRa): Fusing dCas9 to transcriptional activator domains, such as VP64, p65, and Rta (VPR), enables robust activation of target gene expression.

Quantitative Data on CRISPRi and CRISPRa:

| System | Effector Domain | Target Gene | Fold Change in Expression | Reference |

| CRISPRi | dCas9-KRAB | Various endogenous genes | 10 to 100-fold repression | |

| CRISPRa | dCas9-VPR | ASCL1 | ~2000-fold activation | |

| CRISPRa | dCas9-SAM | MIAT | ~100-fold activation |

Note: The level of repression or activation is dependent on the target gene's endogenous expression level and the gRNA's proximity to the transcriptional start site (TSS).

Off-Target Effects

A critical consideration in all CRISPR-Cas9 experiments is the potential for off-target mutations at genomic sites with sequence similarity to the target. Significant efforts have been made to develop high-fidelity Cas9 variants and improved gRNA design tools to minimize these effects.

Quantitative Data on Off-Target Mutations:

| Cas9 Variant | Method | Off-Target Sites Detected (relative to WT Cas9) | On-Target Activity | Reference |

| Wild-type SpCas9 | GUIDE-seq | 100% | 100% | |

| SpCas9-HF1 | GUIDE-seq | ~10% | High | |

| eSpCas9(1.1) | GUIDE-seq | ~5% | High | |

| pCB-Cas9 | T7E1 assay | Significantly reduced | Similar to WT | |

| Wild-type SpCas9 (in mice) | WGS | Rare (avg. 2.3 per line) | N/A |

Note: Off-target analysis is highly recommended for applications requiring high precision, such as therapeutic development.

Experimental Protocols

The following sections provide detailed methodologies for the core CRISPR-Cas9 applications.

Protocol for Gene Knockout in Mammalian Cells

This protocol outlines the generation of a gene knockout in a mammalian cell line using plasmid-based delivery of Cas9 and a gRNA.

1. gRNA Design and Cloning: a. Identify the target gene and select an early exon for targeting. b. Use a gRNA design tool (e.g., Benchling, CHOPCHOP) to design 2-3 gRNAs with high on-target scores and low off-target predictions. c. Synthesize and clone the gRNA sequences into a Cas9-expressing plasmid (e.g., pX458, which also contains a GFP marker for selection).

2. Transfection of Mammalian Cells: a. Culture the target cells to ~70-80% confluency. b. Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine). c. Include a negative control (e.g., a plasmid with a non-targeting gRNA).

3. Selection of Edited Cells: a. 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, which have a high probability of being successfully transfected. b. Plate the sorted cells at a low density to allow for the growth of single-cell colonies.

4. Verification of Gene Knockout: a. Genomic Level: i. Expand individual clones and extract genomic DNA. ii. PCR amplify the target region. iii. Use Sanger sequencing or a T7 Endonuclease I (T7E1) assay to detect the presence of indels. b. Protein Level: i. Perform a Western blot or immunofluorescence to confirm the absence of the target protein.

Protocol for Gene Knock-in via Homology-Directed Repair (HDR)

This protocol describes the introduction of a small tag at a specific locus using a single-stranded oligonucleotide (ssODN) as the donor template.

1. Design of gRNA and Donor Template: a. Design a gRNA that directs Cas9 to cut as close as possible to the desired insertion site. b. Design an ssODN donor template containing the desired insert sequence flanked by homology arms of ~40-80 nucleotides on each side, matching the sequence adjacent to the DSB. c. Introduce a silent mutation in the PAM sequence or the gRNA binding site within the donor template to prevent re-cutting of the edited allele.

2. Delivery of CRISPR Components: a. Co-transfect the target cells with the Cas9-gRNA plasmid and the ssODN donor template. Ribonucleoprotein (RNP) delivery of the Cas9-gRNA complex with the ssODN is often more efficient.

3. Screening for Knock-in Events: a. Isolate single-cell clones as described in the knockout protocol. b. Screen for the desired knock-in event by PCR using primers that flank the insertion site. The knock-in allele will produce a larger PCR product than the wild-type allele. c. Confirm the precise integration of the insert by Sanger sequencing.

Protocol for CRISPRi-mediated Gene Repression

This protocol details the use of the dCas9-KRAB system for targeted gene silencing.

1. gRNA Design: a. Design gRNAs that target the promoter region or the transcriptional start site (TSS) of the gene of interest.

2. Cell Line Generation and Transduction: a. Generate a stable cell line expressing the dCas9-KRAB fusion protein, typically through lentiviral transduction followed by antibiotic selection. b. Transduce the stable dCas9-KRAB cell line with a lentiviral vector expressing the desired gRNA.

3. Verification of Gene Repression: a. 72-96 hours post-transduction, harvest the cells. b. Isolate RNA and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the change in the target gene's mRNA levels compared to a non-targeting gRNA control.

Protocol for CRISPRa-mediated Gene Activation

This protocol outlines the use of the dCas9-VPR system to activate gene expression.

1. gRNA Design: a. Design gRNAs targeting the region -50 to -200 bp upstream of the TSS of the target gene.

2. Delivery of CRISPRa Components: a. Similar to CRISPRi, establish a stable cell line expressing dCas9-VPR. b. Introduce the gRNA via lentiviral transduction or transient transfection.

3. Verification of Gene Activation: a. Harvest cells 72-96 hours after gRNA delivery. b. Use RT-qPCR to quantify the increase in target gene expression relative to a control. For genes with no basal expression, a detectable signal in the treated sample indicates successful activation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways in CRISPR-Cas9 technology.

References

- 1. Frontiers | Rare but diverse off-target and somatic mutations found in field and greenhouse grown trees expressing CRISPR/Cas9 [frontiersin.org]

- 2. Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

Unmasking Unintended Edits: An In-depth Technical Guide to CRISPR-Cas9 Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

The revolutionary CRISPR-Cas9 technology has opened new frontiers in genetic research and therapeutic development. Its precision in targeting and modifying specific genomic loci holds immense promise for treating a wide array of genetic disorders. However, the potential for off-target mutations—unintended edits at sites other than the intended target—remains a critical concern for its clinical translation. This technical guide provides a comprehensive overview of the mechanisms underlying CRISPR-Cas9 off-target effects, detailed methodologies for their detection, and quantitative insights into their frequency and nature.

The Molecular Basis of Off-Target Recognition

The specificity of the CRISPR-Cas9 system is primarily dictated by the 20-nucleotide guide RNA (gRNA) and the presence of a protospacer adjacent motif (PAM) sequence in the target DNA.[1] Off-target effects arise when the Cas9 nuclease, guided by the gRNA, recognizes and cleaves DNA sequences that are not perfectly complementary to the gRNA.[2] Several factors contribute to this phenomenon:

-

Sequence Homology: Off-target sites often share a high degree of sequence similarity with the on-target site. The Cas9 nuclease can tolerate a certain number of mismatches between the gRNA and the DNA target.[3][4]

-

Mismatch Tolerance: The number, position, and type of mismatches influence the likelihood of off-target cleavage. Mismatches in the "seed" region of the gRNA, the 8-12 nucleotides closest to the PAM, are generally less tolerated.[5] However, multiple mismatches in the PAM-distal region can still permit off-target activity.

-

PAM Sequence: The canonical PAM sequence for Streptococcus pyogenes Cas9 (SpCas9) is 5'-NGG-3'. However, Cas9 can also recognize non-canonical PAMs (e.g., NAG, NGA) with lower efficiency, expanding the potential for off-target sites.

-

gRNA and Cas9 Concentration: Higher concentrations of the gRNA and Cas9 protein can increase the frequency of off-target events.

-

Chromatin Accessibility: The structure of chromatin can influence the accessibility of potential off-target sites to the Cas9-gRNA complex.

Quantitative Analysis of Off-Target Effects

A critical aspect of assessing the safety and efficacy of CRISPR-based therapeutics is the quantitative analysis of off-target mutations. Various studies have employed next-generation sequencing (NGS) based methods to determine the frequency of insertions and deletions (indels) at off-target loci.

Off-Target Frequencies Detected by Unbiased Methods

Genome-wide, unbiased methods provide a comprehensive view of off-target activity. The following table summarizes representative data from studies using GUIDE-seq, a sensitive method for detecting off-target cleavage events in living cells.

| gRNA Target | On-Target Indel Frequency (%) | Number of Detected Off-Target Sites | Off-Target Indel Frequency Range (%) | Reference |

| VEGFA site 1 | 88.0 | 10 | 0.03 - 5.1 | |

| EMX1 | 26.0 | 8 | 0.02 - 0.14 | |

| FANCF | 35.0 | 1 | 0.05 |

Impact of Mismatch Number on Off-Target Activity

The number of mismatches between the gRNA and a potential off-target site is a key determinant of cleavage efficiency. Generally, as the number of mismatches increases, the off-target indel frequency decreases.

| gRNA Target | Number of Mismatches | Average Off-Target Indel Frequency (%) | Reference |

| VEGFA | 1 | 1.5 | |

| VEGFA | 2 | 0.5 | |

| VEGFA | 3 | <0.1 | |

| VEGFA | 4 | <0.1 | |

| VEGFA | 5+ | Undetectable |

Comparison of Wild-Type and High-Fidelity Cas9 Variants

To mitigate off-target effects, several high-fidelity Cas9 variants have been engineered. These variants exhibit reduced off-target activity while maintaining high on-target efficiency.

| Cas9 Variant | gRNA Target | Number of Off-Target Sites Detected by GUIDE-seq | On-Target Indel Frequency (%) | Reference |

| Wild-Type SpCas9 | VEGFA | 134 | 78.0 | |

| eSpCas9(1.1) | VEGFA | 19 | >70% of WT | |

| SpCas9-HF1 | VEGFA | 24 | >70% of WT | |

| HypaCas9 | VEGFA | 18 | >70% of WT | |

| Wild-Type SpCas9 | EMX1 | 36 | 65.0 | |

| SpCas9-HF1 | EMX1 | 0 | 60.0 |

Experimental Protocols for Off-Target Detection

A variety of methods have been developed to identify CRISPR-Cas9 off-target effects, ranging from in silico prediction tools to unbiased, genome-wide experimental assays. This section details the methodologies for three widely used experimental techniques: GUIDE-seq, Digenome-seq, and CIRCLE-seq.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a cell-based method that captures the sites of double-strand breaks (DSBs) in living cells by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag.

Experimental Protocol:

-

Cell Transfection: Co-transfect the target cells with plasmids expressing the Cas9 nuclease, the gRNA, and the dsODN tag.

-

Genomic DNA Extraction: After a suitable incubation period (typically 3 days), harvest the cells and extract genomic DNA.

-

Library Preparation:

-

Shear the genomic DNA to an average size of 500 bp.

-

Perform end-repair and A-tailing.

-

Ligate sequencing adapters containing sample-specific barcodes.

-

Carry out two rounds of PCR to amplify the dsODN-tagged genomic fragments. The first PCR uses primers specific to the dsODN and the sequencing adapter. The second PCR adds the full-length sequencing adapters and indexes.

-

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome. Identify genomic locations with a high number of reads that contain the dsODN tag, as these represent the sites of DSBs.

References

- 1. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative assessment of engineered Cas9 variants for target specificity enhancement by single-molecule reaction pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]

- 5. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Ethical Considerations of Using CRISPR-Cas9 in Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The advent of the CRISPR-Cas9 system has marked a revolution in genome engineering, offering unprecedented precision and ease of use.[1][2] This powerful tool has accelerated basic biological research and opened new avenues for therapeutic development. However, its capacity to permanently alter the genetic code raises profound ethical questions that the scientific community must navigate.[3] This technical guide provides an in-depth analysis of the core ethical considerations surrounding the use of CRISPR-Cas9 in research. It covers the fundamental ethical principles, the critical distinction between somatic and germline editing, and the technical limitations that underpin many ethical concerns. Furthermore, it presents detailed experimental protocols, quantitative data on system efficiency and specificity, and visual workflows to guide researchers in the responsible application of this transformative technology.

The CRISPR-Cas9 System: A Technical Primer

The CRISPR-Cas9 system is composed of two essential components: the Cas9 nuclease, which acts as a pair of "molecular scissors," and a single guide RNA (sgRNA) that directs the nuclease to a specific 20-base pair target DNA sequence.[4][5] For the Cas9 enzyme to bind and cut the DNA, the target sequence must be immediately followed by a short sequence known as a Protospacer Adjacent Motif (PAM). Once the sgRNA-Cas9 complex binds to the target DNA, Cas9 induces a double-strand break (DSB). The cell's natural DNA repair mechanisms are then activated to mend this break, primarily through one of two pathways:

-

Non-Homologous End Joining (NHEJ): This is the more common but error-prone pathway. It often introduces small, random insertions or deletions (indels) at the cut site, which can disrupt the gene's function, effectively creating a gene "knockout."

-

Homology-Directed Repair (HDR): This pathway is less frequent and active only in certain phases of the cell cycle. It uses a homologous DNA template to repair the break with high fidelity. Researchers can supply an exogenous DNA template containing a desired sequence to "knock-in" a specific genetic modification.

The relative simplicity of designing an sgRNA for any genomic target has made CRISPR-Cas9 a widely adopted tool for gene editing.

Core Ethical Principles and Considerations

The discourse on CRISPR ethics revolves around several core principles that must be balanced:

-

Beneficence and Non-Maleficence: Research should aim to produce benefits while minimizing harm. In CRISPR research, this involves weighing the potential to cure genetic diseases against the risks of unintended genetic modifications.

-

Justice and Equity: There are concerns about equitable access to CRISPR-based therapies. The high cost and technical demands could exacerbate existing health disparities.

-

Autonomy: The principle of informed consent is paramount, ensuring that participants in clinical trials fully understand the risks and potential long-term consequences of gene editing.

-

Scientific Responsibility: The scientific community has a responsibility to establish rigorous standards for safety and efficacy and to engage in public discourse to ensure that the technology is developed responsibly.

A central ethical debate distinguishes between two primary applications of human genome editing: somatic and germline editing.

-

Somatic Gene Editing: This involves modifying the DNA in the somatic (non-reproductive) cells of an individual to treat or cure a disease. These changes affect only the treated patient and are not heritable. There is a broad consensus supporting the use of somatic editing for therapeutic purposes, provided that safety and efficacy can be demonstrated.

-

Germline Gene Editing: This involves altering the genome of human embryos, sperm, or eggs. Such modifications are heritable, meaning they would be passed on to all future generations. This application is highly controversial due to unpredictable long-term effects on the human gene pool, the potential for non-therapeutic enhancement, and complex societal implications. Most countries and scientific bodies currently prohibit clinical applications of human germline editing.

Technical Challenges and Ethical Implications

Many ethical concerns about CRISPR-Cas9 are rooted in its current technical limitations. The risk of unintended effects directly impacts the principle of non-maleficence.

On-Target Efficiency

The efficiency of CRISPR-Cas9—the rate at which it successfully modifies the target site—can be highly variable. Incomplete editing can lead to mosaicism, where an organism has a mixture of edited and unedited cells, with uncertain health consequences. Efficiency is influenced by numerous factors, which must be optimized for any research or therapeutic application.

Table 1: Key Factors Influencing CRISPR-Cas9 On-Target Efficiency

| Factor | Description | Impact on Efficiency | Citation(s) |

|---|---|---|---|

| sgRNA Design | The 20-nucleotide guide sequence is critical. Its binding affinity and specificity determine Cas9 recruitment. | Sequence composition, GC content, and secondary structure can significantly alter efficiency. Computational tools are used to predict the best sgRNAs. | |

| Cas9 & sgRNA Expression | The concentration and duration of Cas9 and sgRNA expression in the cell affect editing rates. | Higher expression levels generally increase knockout efficiency, but prolonged expression can also increase off-target effects. | |

| Delivery Method | The method used to introduce CRISPR components (e.g., plasmid transfection, RNP electroporation, viral transduction) impacts delivery success. | Ribonucleoprotein (RNP) delivery is often preferred as it is transient, reducing off-target risk compared to plasmid-based methods. | |

| Chromatin State | The accessibility of the target DNA sequence. Heterochromatin (tightly packed DNA) is less accessible to the Cas9 complex. | Editing efficiency is lower in heterochromatin regions compared to euchromatin (loosely packed DNA). |

| Cell Type | Different cell types have varying transfection efficiencies and DNA repair pathway activities. | Efficiency can vary widely between cell lines (e.g., HEK293T vs. primary cells) due to differences in cellular machinery. | |

Off-Target Effects

A primary safety concern is "off-target" effects, where the CRISPR-Cas9 complex cuts at unintended sites in the genome that have sequences similar to the intended target. Such unintended mutations could potentially lead to adverse outcomes, including cancer. Extensive research has focused on predicting and minimizing these effects.

Table 2: Comparison of Strategies to Reduce Off-Target Effects

| Strategy | Mechanism | On-Target Impact | Off-Target Reduction | Citation(s) |

|---|---|---|---|---|

| Optimized sgRNA Design | Using algorithms to select sgRNAs with minimal predicted homology to other genomic sites. | Minimal | Significant; foundational step | |

| High-Fidelity Cas9 Variants | Engineering the Cas9 protein (e.g., SpCas9-HF1, eSpCas9, HiFi Cas9) to have lower tolerance for mismatches between the sgRNA and DNA. | Can cause a guide-specific loss of efficiency for some targets. | High; can reduce off-targets by over 90%. | |

| Cas9 Nickases | Using a mutated Cas9 that only cuts one DNA strand. Two nickases with two sgRNAs are required to create a DSB. | Requires two well-placed sgRNAs, which can be challenging. | Very high; the probability of two independent off-target nicks occurring close together is extremely low. | |

| Transient Delivery (RNP) | Delivering the Cas9-sgRNA complex as a ribonucleoprotein (RNP) that is active for a short period before being degraded. | Generally high efficiency. | Significant; reduces the time window for the complex to find and cut off-target sites. |

| Truncated sgRNAs | Using sgRNAs shorter than the standard 20 nucleotides (e.g., 17-19 nt). | Can reduce on-target activity if too short. | Moderate; reduces the binding energy, making off-target binding less likely. | |

Methodologies and Ethical Checkpoints in CRISPR Research

Responsible research requires a robust experimental design with built-in checkpoints for ethical reflection and validation.

Detailed Protocol: Generating a Knockout Cell Line

This protocol provides a generalized workflow for creating a gene knockout in a mammalian cell line using CRISPR-Cas9.

Phase 1: Design and Preparation

-

gRNA Design & Selection:

-

Method: Use a computational tool (e.g., CHOPCHOP) to identify candidate sgRNA sequences targeting an early exon of the gene of interest. Select sgRNAs with high predicted on-target efficiency and low predicted off-target sites.

-

Ethical Checkpoint: Have you selected a target that minimizes off-target risks? Is the knockout of this gene well-justified for the research question?

-

-

Plasmid Construction:

-

Method: Synthesize DNA oligonucleotides corresponding to the chosen sgRNA sequence. Anneal the oligonucleotides and ligate them into a Cas9 expression plasmid (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).

-

Verification: Confirm successful ligation by Sanger sequencing.

-

Phase 2: Transfection and Cell Culture

-

Cell Culture:

-

Method: Culture a suitable mammalian cell line (e.g., HEK293T, hTERT-RPE1) in appropriate media. Ensure cells are healthy and at 70-90% confluency on the day of transfection.

-

-

Transfection:

-

Method: Transfect the cells with the sgRNA/Cas9 plasmid using a suitable method (e.g., lipid-based transfection with a reagent like EndoFectin or electroporation). Include a non-transfected control group.

-

Phase 3: Enrichment and Clonal Isolation

-

Enrichment of Transfected Cells:

-

Method: 48-72 hours post-transfection, enrich for cells that have taken up the plasmid. If using a fluorescent reporter plasmid (like pX458), use Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells.

-

Ethical Checkpoint: This step selects for genetically modified cells. Ensure proper biocontainment procedures are followed.

-

-

Single-Cell Cloning:

-

Method: Plate the sorted cells at a very low density (e.g., 1-2 cells/mL) into 96-well or 10 cm plates to allow for the growth of colonies from single cells (clones).

-

Rationale: This is critical to ensure the final cell line is genetically homogenous.

-

Phase 4: Validation

-

Genomic DNA Extraction and Screening:

-

Method: Once clonal colonies are established, expand them and extract genomic DNA. Screen for the presence of indels at the target locus using a mismatch cleavage assay, such as the T7 Endonuclease I (T7E1) assay. In this assay, PCR products from the target region are denatured and reannealed. Mismatches in heteroduplexes (formed from wild-type and edited DNA strands) are cleaved by the T7E1 enzyme, producing a specific banding pattern on an agarose gel.

-

-

Sequence Verification:

-

Method: For clones that test positive in the screening assay, perform Sanger sequencing of the target locus PCR product to confirm the exact nature of the indel and verify the knockout (e.g., a frameshift mutation).

-

-

Off-Target Analysis (Critical for Therapeutic Research):

-

Method: Predict the top potential off-target sites computationally. Amplify and sequence these sites to check for unintended mutations. For therapeutic applications, whole-genome sequencing is the most comprehensive method to identify all off-target events.

-

Ethical Checkpoint: A thorough and transparent assessment of off-target effects is ethically mandatory before any clinical translation can be considered. The potential for harm from off-target mutations must be rigorously evaluated.

-

References

- 1. bu.edu [bu.edu]

- 2. aipublications.com [aipublications.com]

- 3. CRISPR ethics: moral considerations for applications of a powerful tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 5. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

The Future of CRISPR-Cas9 Technology in Medicine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Clustered Regularly Interspaced Short Palindramic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology has marked a revolutionary turning point in biotechnology and medicine.[1] Its precision, efficiency, and adaptability have unlocked unprecedented potential for treating a wide array of genetic and acquired diseases.[1] This technical guide provides a comprehensive overview of the future potential of CRISPR-Cas9, detailing its core mechanisms, advanced iterations, and burgeoning applications in gene therapy, oncology, and infectious diseases. We present quantitative data from pivotal clinical trials, detailed experimental protocols for key applications, and visual representations of critical cellular pathways and workflows to offer a forward-looking perspective for professionals in therapeutic development.

Introduction: The CRISPR-Cas9 Revolution

Originally discovered as an adaptive immune system in bacteria, the CRISPR-Cas9 system has been repurposed into a powerful gene-editing tool capable of making precise modifications to the DNA of living organisms.[2][3] The system's core components are the Cas9 nuclease, which acts as molecular scissors to cut DNA, and a guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.[4] This targeted double-strand break (DSB) triggers the cell's natural DNA repair mechanisms: the error-prone Non-Homologous End Joining (NHEJ) pathway, which can be used for gene knockout, or the high-fidelity Homology-Directed Repair (HDR) pathway, which allows for precise gene correction or insertion when a donor template is provided. This programmability and ease of use have positioned CRISPR-Cas9 at the forefront of a new era in medicine, with the potential to offer curative therapies for previously intractable conditions.

Core Mechanism and DNA Repair Pathways

The efficacy of CRISPR-Cas9 as a therapeutic agent is fundamentally linked to its interaction with the cell's intrinsic DNA repair machinery. The introduction of a DSB by the Cas9-sgRNA complex is the initiating event for genome editing.

DNA Double-Strand Break Repair Pathways

Following a DSB, the cell primarily employs two major repair pathways:

-

Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most mammalian cells. It is active throughout the cell cycle and functions by directly ligating the broken DNA ends. This process is often imprecise and can introduce small insertions or deletions (indels), leading to frameshift mutations that effectively knock out the target gene.

-

Homology-Directed Repair (HDR): This pathway is active mainly in the S and G2 phases of the cell cycle when a sister chromatid is available as a template. For therapeutic purposes, an exogenous DNA donor template with sequences homologous to the regions flanking the DSB can be supplied to enable precise gene correction, insertion, or replacement.

Advanced CRISPR Systems: Base and Prime Editing

While conventional CRISPR-Cas9 is highly effective for gene disruption, its reliance on DSBs and the relatively low efficiency of HDR in many cell types pose challenges for precise gene correction. To overcome these limitations, next-generation editing systems have been developed.

-

Base Editing: This technology uses a catalytically impaired Cas9 (nickase) or a nuclease-dead Cas9 (dCas9) fused to a deaminase enzyme. It can directly convert one DNA base pair to another (e.g., C•G to T•A) at a target locus without inducing a DSB, significantly increasing editing efficiency and reducing the risk of indels.

-

Prime Editing: A more versatile "search-and-replace" technology, prime editing combines a Cas9 nickase with a reverse transcriptase enzyme. It is guided by a prime editing guide RNA (pegRNA) that both specifies the target site and encodes the desired edit, enabling all 12 possible base-to-base conversions, as well as small insertions and deletions, without requiring a DSB or a separate donor template.

Therapeutic Applications and Clinical Landscape

CRISPR-Cas9 and its derivatives are being investigated across a multitude of diseases, with several therapies now in clinical trials and the first approval marking a major milestone.

Monogenic Genetic Disorders

The most direct application of CRISPR technology is the correction of disease-causing mutations in monogenic disorders.

-

Sickle Cell Disease (SCD) and β-Thalassemia: The first landmark approval for a CRISPR-based therapy was for Casgevy™ (exagamglogene autotemcel), which uses an ex vivo approach to edit hematopoietic stem cells (HSCs). The therapy targets the BCL11A gene, a repressor of fetal hemoglobin (HbF) production. Knocking out this gene reactivates HbF expression, which compensates for the defective adult hemoglobin in these patients.

-

Hereditary Transthyretin Amyloidosis (hATTR): This disease is caused by the accumulation of misfolded transthyretin (TTR) protein. The in vivo therapy NTLA-2001 uses lipid nanoparticles (LNPs) to deliver Cas9 mRNA and an sgRNA targeting the TTR gene in the liver. This approach aims to permanently reduce the production of the disease-causing protein.

Table 1: Quantitative Data from Key CRISPR Clinical Trials

| Therapy Name | Disease | Target Gene | Editing Strategy | Key Clinical Outcomes | Reference(s) |

| Casgevy (Exa-cel) | Sickle Cell Disease (SCD) | BCL11A (enhancer region) | Ex vivo NHEJ-mediated knockout in HSCs | 16 of 17 (94.1%) patients free of vaso-occlusive crises (VOCs) for at least 12 consecutive months. | |

| Transfusion-Dependent β-Thalassemia (TDT) | BCL11A (enhancer region) | Ex vivo NHEJ-mediated knockout in HSCs | 25 of 27 (92.6%) patients became transfusion-independent for at least 12 consecutive months. | ||

| NTLA-2001 | Hereditary Transthyretin Amyloidosis (hATTR) | TTR | In vivo LNP-mediated knockout in hepatocytes | Dose-dependent reduction in serum TTR protein; 93% mean reduction at 1.0 mg/kg dose, sustained through 12 months. | |

| CTX130 | Solid Tumors (Renal Cell Carcinoma) | CD70 | Ex vivo allogeneic CAR-T | Disease control rate of 77%; one patient achieved a complete response. |

Cancer Immunotherapy

CRISPR is revolutionizing oncology, primarily by enhancing cell-based immunotherapies like CAR-T (Chimeric Antigen Receptor T-cell) therapy.

-

Improving CAR-T Cells: CRISPR can be used to knock out genes in T-cells that inhibit their cancer-killing activity, such as the gene encoding the PD-1 immune checkpoint receptor. It can also be used to create "off-the-shelf" allogeneic CAR-T cells by knocking out the T-cell receptor (TCR) and HLA genes to prevent graft-versus-host disease (GvHD).

Infectious Diseases

CRISPR-based systems offer a novel approach to combatting infectious agents by directly targeting and cleaving viral DNA or RNA.

-

Human Immunodeficiency Virus (HIV): Research is focused on using CRISPR to excise the latent HIV provirus integrated into the host cell genome, a major barrier to a cure. Clinical trials are underway to evaluate the safety and efficacy of this approach.

-

Other Viruses: The technology is also being explored for its potential to treat chronic infections like Hepatitis B (HBV) by targeting the viral genome and for its ability to target RNA viruses like SARS-CoV-2 using RNA-targeting Cas enzymes (e.g., Cas13).

Key Experimental Protocols and Methodologies

The translation of CRISPR technology from the bench to the bedside relies on robust and reproducible experimental protocols. Below are summaries of key methodologies.

Protocol: Ex Vivo CRISPR Editing of Hematopoietic Stem Cells (for Casgevy)

-

Cell Collection: Patient's hematopoietic stem cells are collected from their blood via apheresis.

-

RNP Preparation: High-purity, clinical-grade Cas9 protein and a synthetic sgRNA targeting the erythroid-specific enhancer of the BCL11A gene are complexed to form a ribonucleoprotein (RNP).

-

Electroporation: The collected HSCs are transiently permeabilized using electroporation, allowing the Cas9 RNP to enter the cells. This method is favored for its efficiency and the transient nature of the editing machinery, which reduces off-target risks.

-

Gene Editing: Inside the nucleus, the RNP identifies and cleaves the target DNA sequence. The cell's NHEJ pathway repairs the break, introducing indels that disrupt the enhancer and downregulate BCL11A expression.

-

Quality Control & Expansion: The edited cells are expanded in culture. Quality control assays are performed to confirm high on-target editing efficiency and minimal off-target events.

-

Conditioning and Infusion: The patient undergoes myeloablative conditioning (chemotherapy) to clear the bone marrow. The edited HSCs are then infused back into the patient, where they engraft and produce red blood cells expressing fetal hemoglobin.

Protocol: Generation of PD-1 Knockout CAR-T Cells

-

T-Cell Isolation: T-cells are isolated from patient or donor blood.

-

T-Cell Activation: T-cells are activated in vitro using antibodies (e.g., anti-CD3/CD28 beads).

-

CAR Transduction: A lentiviral or retroviral vector is used to deliver the CAR transgene, which is integrated into the T-cell genome.

-

CRISPR-mediated Knockout: A Cas9 RNP targeting the PDCD1 gene (encoding PD-1) is delivered to the CAR-T cells via electroporation. The resulting DSB is repaired by NHEJ, leading to knockout of the PD-1 receptor.

-

Expansion and Characterization: The dual-edited CAR-T cells are expanded. Their function, viability, and editing efficiency are confirmed via flow cytometry (to check for loss of PD-1 surface expression) and sequencing.

-

Infusion: The engineered CAR-T cells are infused into the patient.

Protocol: In Vivo Delivery via Lipid Nanoparticles (for NTLA-2001)

-

Component Formulation: Cas9 is delivered as an mRNA molecule, and the sgRNA is a chemically synthesized and modified molecule.

-

LNP Encapsulation: The Cas9 mRNA and sgRNA are encapsulated within a multi-component lipid nanoparticle. The formulation typically includes an ionizable lipid (critical for endosomal escape), a PEG-lipid (for stability and circulation time), cholesterol, and a helper phospholipid.

-

Administration: The LNP formulation is administered to the patient via intravenous infusion.

-

Targeting and Uptake: The LNPs circulate and preferentially accumulate in the liver, a common target for systemic delivery due to its fenestrated endothelium. They are taken up by hepatocytes via apolipoprotein E (ApoE)-mediated endocytosis.

-

Endosomal Escape and Editing: The ionizable lipid becomes positively charged in the acidic environment of the endosome, disrupting the endosomal membrane and releasing the mRNA and sgRNA cargo into the cytoplasm. The mRNA is translated into Cas9 protein, which then complexes with the sgRNA and translocates to the nucleus to perform gene editing.

Challenges and Future Directions

Despite its immense promise, the widespread clinical application of CRISPR technology faces several hurdles.

Table 2: Key Challenges in CRISPR-Based Therapeutics

| Challenge | Description | Potential Solutions and Future Directions |